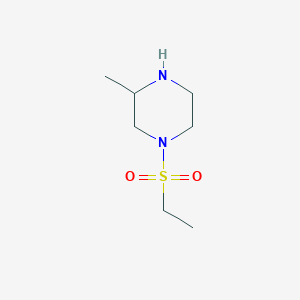

1-Ethanesulfonyl-3-methyl-piperazine

Übersicht

Beschreibung

1-Ethanesulfonyl-3-methyl-piperazine is a biochemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethanesulfonyl-3-methyl-piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Ethanesulfonyl-3-methyl-piperazine is 1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Ethanesulfonyl-3-methyl-piperazine has a molecular weight of 192.28 .Wissenschaftliche Forschungsanwendungen

DNA-directed Alkylating Agents

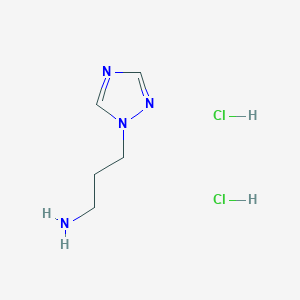

The synthesis and evaluation of bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines, which spontaneously formed from the cycloaddition of reactive cumulenes with piperazino-1,4-(bis-ethanenitrile) and 1-cyanomethyl-4-methyl-piperazine, demonstrated potential as DNA-directed alkylating agents. These compounds showed promising DNA affinity and antitumor activity, highlighting the application of 1-ethanesulfonyl-3-methyl-piperazine derivatives in cancer research (Y. Al-Soud & N. Al-Masoudi, 2004).

Antibacterial and Antifungal Activities

A series of azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These studies found that compounds with 1-ethanesulfonyl-3-methyl-piperazine structures exhibited moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).

Antidepressant and Antianxiety Activity

Compounds synthesized from 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were investigated for their antidepressant and antianxiety activities. The study revealed significant activity in reducing the duration of immobility times and showing antianxiety effects in tested models, underscoring the potential of these derivatives in neuropsychiatric disorder treatment (J. Kumar et al., 2017).

Anti-inflammatory Activity

Research on 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activities. This study highlights the therapeutic potential of these compounds in treating inflammation-related conditions (Aejaz Ahmed, K. Molvi, & G. J. Khan, 2017).

Flame Retardant Applications

Investigations into the application of piperazine-phosphonates derivatives as flame retardants on cotton fabric explored their potential in enhancing fire resistance. The study focused on understanding the thermal degradation mechanism and provided insights into the use of these compounds in developing flame-retardant materials (Thach-Mien D. Nguyen et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methylpiperazine, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHYXIOUFANLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethanesulfonyl-3-methyl-piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)

![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)